molecular formula C22H21ClN4O4 B1191724 CC-90003

CC-90003

カタログ番号 B1191724
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, CC-90003 inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

科学的研究の応用

Overview

CC-90003 is investigated mainly for its therapeutic potential in oncology, particularly in relation to tumors with specific genetic mutations.

Application in Oncology

  • Inhibition in Tumor Models : CC-90003 is identified as an irreversible inhibitor of ERK 1/2, showing potent anti-proliferative activity in KRAS and BRAF mutant tumor models. This was evidenced in a human study involving patients with RAS or BRAF mutant tumors (Mita et al., 2017).

  • Mechanism of Action in AML : CC-90009, a related compound, targets GSPT1 for degradation, leading to apoptosis in AML cell lines. This elucidates the complex signaling networks and pathways within AML blasts, shedding light on further assessment of CC-90009's clinical utility (Surka et al., 2020).

  • Role in Neuropathy : During clinical trials, CC-90003 induced drug-related neuropathy and neurotoxicity, contributing to the discontinued development of CC-90003 for oncology therapy. This outcome emphasizes the importance of understanding drug-induced neuropathy mechanisms (Belair et al., 2021).

  • In KRAS-Mutant Cancer Models : CC-90003 demonstrated preclinical efficacy in KRAS-mutant tumors, a significant challenge for current therapies. Its combination with other treatments like docetaxel indicated potential effects on tumor stem cell reprogramming (Aronchik et al., 2018).

  • Pharmacodynamic Responses : In Acute Myeloid Leukemia, CC-90009 demonstrated dose-dependent modulation of GSPT1 and induced apoptosis through the activation of ISR and inhibition of NMD pathways (Jinhong et al., 2019).

  • Synergistic Combination Activity : CC-90009's combination with other anti-AML agents like FLT3 and BCL2 inhibitors showed improved efficacy in preclinical AML models. This supports its clinical evaluation in combination therapy for AML (Pierce et al., 2021).

  • GSPT1 Degradation for AML Treatment : CC-90009 promotes the selective degradation of GSPT1, offering a novel therapeutic approach for the treatment of AML. This represents a significant advancement in addressing unmet clinical needs in AML (Hansen et al., 2021).

  • Clinical Activity in Advanced Malignancies : CC‐90011, a related compound, showed encouraging activity in patients with advanced solid tumors or relapsed/refractory marginal zone lymphoma. This highlights the potential of LSD1 inhibitors in cancer treatment (Hollebecque et al., 2022).

特性

製品名

CC-90003

分子式

C22H21ClN4O4

外観

Solid powder

純度

> 98%

同義語

CC-90003;  CC 90003;  CC90003.; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。